molecular formula C15H18Cl2N2O4 B2822677 4-((3,5-Dichlorophenyl)amino)-4-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)butanoic acid CAS No. 1097637-54-1

4-((3,5-Dichlorophenyl)amino)-4-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)butanoic acid

Cat. No. B2822677
CAS RN: 1097637-54-1
M. Wt: 361.22
InChI Key: QPOJXCDQQAAINS-UHFFFAOYSA-N
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Description

4-((3,5-Dichlorophenyl)amino)-4-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)butanoic acid is a useful research compound. Its molecular formula is C15H18Cl2N2O4 and its molecular weight is 361.22. The purity is usually 95%.
The exact mass of the compound 4-((3,5-Dichlorophenyl)amino)-4-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)butanoic acid is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as there are known solubility issues. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications

Molecular Docking and Biological Activity Analysis

Research has explored the molecular docking, vibrational, structural, electronic, and optical characteristics of derivatives closely related to the specified compound, such as 4-[(2, 6 – dichlorophenyl) amino] 2 – methylidene 4 – oxobutanoic acid and its analogs. These studies include spectroscopic analysis (FT-IR, FT-Raman), theoretical calculations (DFT), natural bond orbital (NBO) analysis, and molecular docking to evaluate biological activities. The findings suggest potential biological activities and the suitability of these compounds as nonlinear optical materials, driven by their stability, hyper-conjugative interactions, and charge delocalization (Vanasundari et al., 2018).

Structural and Optical Property Assessment

Further investigations into the structural and optical properties of analog compounds, utilizing experimental and quantum chemical approaches, have revealed insights into their vibrational assignments, molecular electrostatic potential, and noncovalent interactions. These studies highlight the compounds' potential in nonlinear optical (NLO) applications and provide a foundation for understanding their reactivity and interactions at the molecular level (Vanasundari et al., 2017).

Heterocyclic Compound Synthesis for Biological Activity

Research on derivatives of the specified compound has led to the synthesis of new heterocyclic compounds with expected biological activities. These synthetic pathways involve interactions with various reagents to produce compounds with antimicrobial and antifungal properties, demonstrating the chemical versatility and potential pharmacological importance of these derivatives (Sayed et al., 2003).

properties

IUPAC Name

4-(3,5-dichloroanilino)-4-oxo-2-(oxolan-2-ylmethylamino)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18Cl2N2O4/c16-9-4-10(17)6-11(5-9)19-14(20)7-13(15(21)22)18-8-12-2-1-3-23-12/h4-6,12-13,18H,1-3,7-8H2,(H,19,20)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPOJXCDQQAAINS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(CC(=O)NC2=CC(=CC(=C2)Cl)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18Cl2N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((3,5-Dichlorophenyl)amino)-4-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)butanoic acid

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